2-Bromo-5-(4-methoxyphenyl)pyrazine
Description
2-Bromo-5-(4-methoxyphenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a 4-methoxyphenyl group at position 5. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers significant electronic and steric properties to the molecule. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions, while the 4-methoxyphenyl group contributes steric bulk and modulates electronic characteristics through electron-donating methoxy substituents.
Its structural versatility allows for functionalization at the bromine site, enabling the development of inhibitors, ligands, and optoelectronic materials .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 |
InChI Key |
LXXPDFSGLYALGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
- 2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a): This compound () replaces the 4-methoxyphenyl group with a pyrazolyl ring bearing fluorophenoxy and isopropoxy substituents. The pyrazolyl group introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering steric hindrance compared to the planar 4-methoxyphenyl group.
- 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (): Incorporates an imidazo-fused pyrazine ring, increasing aromatic conjugation and rigidity. The 4-chlorophenyl group provides stronger electron-withdrawing effects than methoxy, influencing reactivity in Suzuki-Miyaura couplings.
- Pyrazine-containing acene-type molecular ribbons (): These extended structures feature multiple pyrazine units fused linearly, creating n-type semiconductors with tunable LUMO levels (-3.24 to -3.78 eV). In contrast, 2-bromo-5-(4-methoxyphenyl)pyrazine is a smaller molecule with a single pyrazine ring, limiting delocalization but offering synthetic flexibility.
Coordination Complexes
- [(2-Bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)₃Br] (): This rhenium(I) complex uses a pyrazine-pyrazole ligand. The bromine atom facilitates coordination to Re, while the pyrazole group introduces additional π-conjugation. Compared to this compound, the pyrazole substituent enhances MLCT (metal-to-ligand charge transfer) transitions, enabling applications in photophysics and proton sensing .
Physicochemical Properties
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated from reduction potentials.
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